

# Technical Guide: Initial Human Studies with the FAAH PET Tracer [11C]MK-3168

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | MK-3168 (12C) |           |
| Cat. No.:            | B1439945      | Get Quote |

This document provides a comprehensive technical overview of the initial human studies conducted with [¹¹C]MK-3168, a novel positron emission tomography (PET) tracer for the fatty acid amide hydrolase (FAAH) enzyme. This guide is intended for researchers, scientists, and drug development professionals interested in the application of this tracer for in-vivo quantification of FAAH and assessment of target engagement for novel FAAH inhibitors.

### Introduction

Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of several endogenous fatty acid amides, including the endocannabinoid anandamide.[1] By inhibiting FAAH, the levels of these signaling molecules are elevated, which can produce anti-inflammatory, analgesic, and anxiolytic effects without the adverse effects associated with direct cannabinoid receptor agonists.[1] This makes FAAH a significant therapeutic target for various clinical disorders.[1]

To facilitate the clinical development of FAAH inhibitors, a reliable PET tracer is essential to confirm central target engagement and to inform dose selection.[2] [11C]MK-3168 was developed as a potent, reversible, and selective PET tracer for imaging brain FAAH.[1][3] Following successful preclinical evaluation in rhesus monkeys, which demonstrated good brain uptake and a high specific signal, initial studies were conducted in humans to characterize its use and performance.[1][4]

## **Experimental Protocols**



Check Availability & Pricing



This section details the methodologies employed in the initial human PET studies with [11C]MK-3168.

The radiosynthesis of [11C]MK-3168 is typically performed via an automated process. While specific precursor details are found in discovery chemistry literature, the general approach involves the <sup>11</sup>C-methylation of a suitable precursor.[3] For PET studies, the synthesis is carried out using an automated module, such as the GE FX2C, to produce the final radiotracer with high yields and purity, which is then verified by analytical HPLC.[5]

The protocol for first-in-human studies typically involves several key stages, as outlined below.





Click to download full resolution via product page

**Caption:** General workflow for a human [11C]MK-3168 PET study.

Study Design: Initial human studies included test-retest (TRT) scans to evaluate reproducibility and whole-body scans to determine biodistribution and estimate the effective radiation dose.[2]

## Foundational & Exploratory





Occupancy studies involved baseline scans followed by scans after administration of a FAAH inhibitor.[6][7]

#### Data Acquisition:

- Subject Preparation: Subjects are typically fasted before the scan. Venous and arterial lines are placed for tracer injection and blood sampling, respectively.
- Tracer Injection: A bolus of [11C]MK-3168 is administered intravenously.
- PET Scanning: A dynamic PET scan is acquired over 90-120 minutes.
- Arterial Input Function (AIF): Continuous arterial blood sampling is performed to measure the
  concentration of the radiotracer and its metabolites in arterial plasma over time, which serves
  as the input function for kinetic modeling.[2]

The quantitative analysis of [¹¹C]MK-3168 brain kinetics is performed using compartmental modeling.

- Model Selection: The time-activity curves (TACs) of [<sup>11</sup>C]MK-3168 in the human brain are best described by a two-tissue compartment (2TC) reversible model.[2][6]
- Key Parameter: The primary outcome measure is the total volume of distribution (VT), which
  reflects the concentration of the tracer in a brain region relative to the arterial plasma
  concentration at equilibrium.
- Occupancy Calculation: In drug occupancy studies, the percentage of FAAH occupancy by an inhibitor is calculated from the reduction in VT or binding potential (BPND) between the baseline and post-drug scans.

The following diagram illustrates the principle of measuring FAAH occupancy with [11C]MK-3168.





Click to download full resolution via product page

Caption: Mechanism of FAAH target occupancy measurement with PET.

## **Results from Initial Human Studies**



Whole-body scans were performed to assess the distribution of [11C]MK-3168 and to calculate the radiation exposure to subjects. The tracer showed good brain penetration. The effective radiation dose was determined to be acceptable for human studies.

| Parameter      | Value        | Reference |
|----------------|--------------|-----------|
| Effective Dose | 4.65 μSv/MBq | [2]       |

[¹¹C]MK-3168 demonstrated high uptake in the human brain, with standardized uptake values (SUV) of approximately 3.0 at 20 minutes and 2.0 at 90 minutes post-injection in gray matter regions.[7] The tracer has a higher volume of distribution (VT) in humans compared to rhesus monkeys.[2] Test-retest studies showed good repeatability, which is crucial for the tracer's use in longitudinal studies or multi-scan drug occupancy protocols.

| Brain Region | VT (mL/cm³) | Test-Retest<br>Repeatability (%) | Reference |
|--------------|-------------|----------------------------------|-----------|
| Thalamus     | 14 - 20     | <12%                             | [2]       |
| Cortex       | 14 - 20     | <12%                             | [2]       |
| Cerebellum   | 14 - 20     | <12%                             | [2]       |
| Striatum     | 14 - 20     | <12%                             | [2]       |

Note: The VT values are reported as a range across several gray matter regions.

[¹¹C]MK-3168 has been successfully used to measure the brain FAAH occupancy of inhibitors such as JNJ-42165279. These studies are critical for confirming that a drug candidate reaches and engages its target in the brain and for establishing the relationship between plasma concentration and target occupancy.

A study with the FAAH inhibitor JNJ-42165279 demonstrated dose-dependent occupancy of the FAAH enzyme.[6][7] Single doses as low as 10 mg resulted in near-complete saturation of the enzyme.[6][7]



| JNJ-42165279 Single Dose | Brain FAAH Occupancy<br>(%) at Cmax     | Reference |
|--------------------------|-----------------------------------------|-----------|
| 2.5 mg                   | Appreciable, but less than higher doses | [7]       |
| 5 mg                     | Appreciable, but less than higher doses | [7]       |
| 10 mg                    | 96 - 98%                                | [7]       |
| 25 mg                    | 96 - 98%                                | [7]       |
| 50 mg                    | 96 - 98%                                | [7]       |

These results indicate that [11C]MK-3168 is highly sensitive for quantifying FAAH engagement by therapeutic candidates.[7]

#### Conclusion

The initial human studies with [¹¹C]MK-3168 have successfully characterized it as a promising and reliable PET tracer for imaging FAAH in the human brain.[2] It exhibits favorable kinetics, acceptable radiation dosimetry, and high test-retest reliability.[2] Its utility has been demonstrated in clinical drug development programs to quantify the dose-dependent brain occupancy of FAAH inhibitors, thereby providing crucial information for dose selection and confirming the mechanism of action in humans.[6][7] This makes [¹¹C]MK-3168 a valuable tool for the continued investigation of FAAH-targeted therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. Discovery of MK-3168: A PET Tracer for Imaging Brain Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]



- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Initial Human Studies with the FAAH PET Tracer [11C]MK-3168]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1439945#initial-human-studies-with-the-faah-pet-tracer-sup-11-sup-c-mk-3168]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com